1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine
Overview
Description
1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core with a benzenesulfonyl group and a chlorine atom attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine typically involves the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and suitable reagents.
Introduction of the Benzenesulfonyl Group: This step often involves the reaction of the pyrrolo[3,2-c]pyridine core with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound .
Scientific Research Applications
1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other bioactive molecules.
Materials Science: The compound’s unique structural properties make it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving sulfonyl-containing compounds
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The chlorine atom and pyrrolo[3,2-c]pyridine core contribute to the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- 1-(Benzenesulfonyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine
Uniqueness: 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine is unique due to the specific positioning of the chlorine atom and the benzenesulfonyl group on the pyrrolo[3,2-c]pyridine core. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-chloropyrrolo[3,2-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-13-8-12-10(9-15-13)6-7-16(12)19(17,18)11-4-2-1-3-5-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSQYCZGPQSPBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=C(C=C32)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501204290 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine, 6-chloro-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501204290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260382-88-4 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine, 6-chloro-1-(phenylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260382-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[3,2-c]pyridine, 6-chloro-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501204290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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